2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride
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Overview
Description
2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride is a chemical compound with the molecular formula C12H15ClN2S2. It is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a piperidine ring attached to a benzo[d]thiazole moiety through a sulfur atom, forming a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride typically involves the reaction of 2-chlorobenzothiazole with piperidine-4-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion. After the reaction is complete, the product is isolated by filtration, washed, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro or halogenated derivatives of the benzo[d]thiazole ring.
Scientific Research Applications
2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its anti-inflammatory and anticancer properties, particularly as a COX-2 inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique
Properties
IUPAC Name |
2-piperidin-4-ylsulfanyl-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2.ClH/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZSWVKSVRYFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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